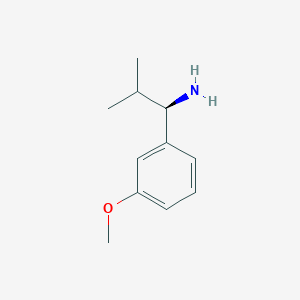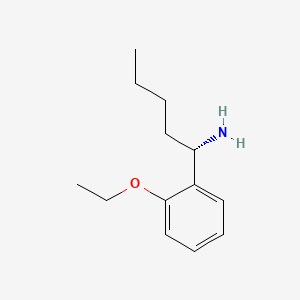![molecular formula C15H22N2O4 B13979442 Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate CAS No. 237064-49-2](/img/structure/B13979442.png)
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is an organic compound with a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl Amine: The protected amino group is then reacted with benzyl chloride to form the benzyl amine intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl chloroacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate: This compound has a similar structure but with an ethyl ester and an additional methyl group.
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the ester and benzyl functionalities but differ in the presence of the N-hydroxycarbamimidoyl group.
Uniqueness
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is unique due to its combination of a Boc-protected amine and a benzyl group, which provides specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Propriétés
Numéro CAS |
237064-49-2 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-17(11-13(18)20-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19) |
Clé InChI |
RTQYNSLZWUQRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)







![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)



